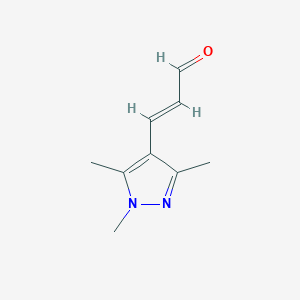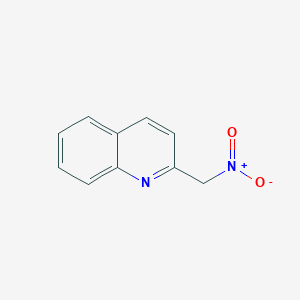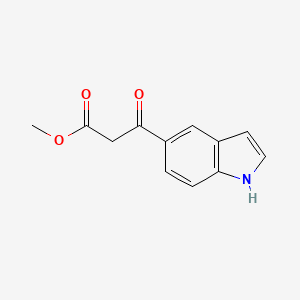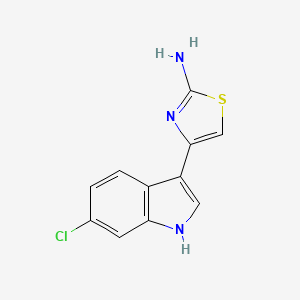![molecular formula C20H25ClN2O2 B13593224 N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)
N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({3’-methoxy-[1,1’-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride: is a chemical compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a methoxy-substituted biphenyl group attached to a piperidine ring via a carboxamide linkage. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-({3’-methoxy-[1,1’-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling a methoxy-substituted benzene with a halogenated benzene derivative under palladium-catalyzed conditions.
Attachment of the Piperidine Ring: The biphenyl intermediate is then reacted with a piperidine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the formulation of advanced pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-({3’-methoxy-[1,1’-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The biphenyl moiety allows for hydrophobic interactions, while the piperidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- N-(3-Methoxypropyl)piperidine-3-carboxamide hydrochloride
- N-(4-Methoxyphenyl)piperidine-2-carboxamide
- N-(3-Methoxyphenyl)piperidine-2-carboxamide
Comparison:
- N-({3’-methoxy-[1,1’-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride is unique due to the presence of the biphenyl moiety, which provides additional hydrophobic interactions and potential for functionalization compared to simpler methoxy-substituted piperidine carboxamides.
- The biphenyl group also enhances the compound’s ability to interact with a broader range of biological targets, making it more versatile in scientific research applications.
Propriétés
Formule moléculaire |
C20H25ClN2O2 |
|---|---|
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
N-[[3-(3-methoxyphenyl)phenyl]methyl]piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-18-9-5-8-17(13-18)16-7-4-6-15(12-16)14-22-20(23)19-10-2-3-11-21-19;/h4-9,12-13,19,21H,2-3,10-11,14H2,1H3,(H,22,23);1H |
Clé InChI |
OXYATFLKQXOMJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CNC(=O)C3CCCCN3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-2,4-difluoro-6-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline,cis](/img/structure/B13593155.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide](/img/structure/B13593163.png)



![O-[2-(2-chlorophenyl)ethyl]hydroxylamine](/img/structure/B13593189.png)

![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)

![1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13593221.png)
![1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid](/img/structure/B13593230.png)


